
2-Butyne, 1,1-diethoxy-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne, 1,1-diethoxy-4-methoxy- is an organic compound with the molecular formula C₉H₁₆O₃. It is a derivative of 2-butyne, featuring both diethoxy and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyne, 1,1-diethoxy-4-methoxy- can be synthesized through several methods. One common approach involves the reaction of 2-butyne-1,4-diol with diethyl sulfate and sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of 2-Butyne, 1,1-diethoxy-4-methoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butyne, 1,1-diethoxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases are often used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Butyne, 1,1-diethoxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyne, 1,1-diethoxy-4-methoxy- involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of electron-withdrawing groups, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of diethoxy and methoxy groups.
1,1-Dimethoxy-2-butene: Another similar compound with dimethoxy groups instead of diethoxy and methoxy groups.
Uniqueness
2-Butyne, 1,1-diethoxy-4-methoxy- is unique due to its combination of diethoxy and methoxy groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these functional groups are advantageous .
Properties
CAS No. |
53281-61-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,1-diethoxy-4-methoxybut-2-yne |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8-10-3/h9H,4-5,8H2,1-3H3 |
InChI Key |
RPHVAZTVNMEAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCOC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
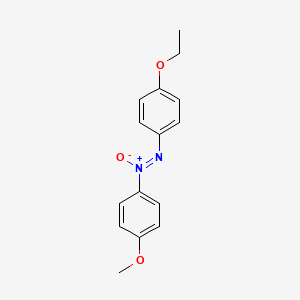
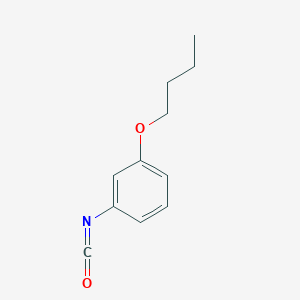
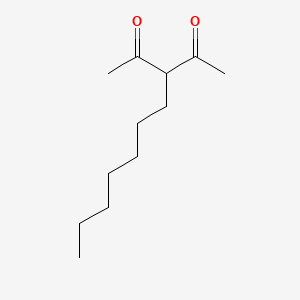
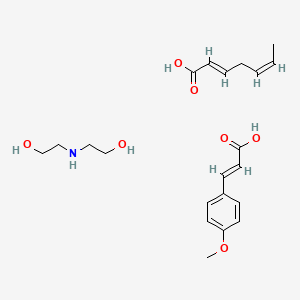
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
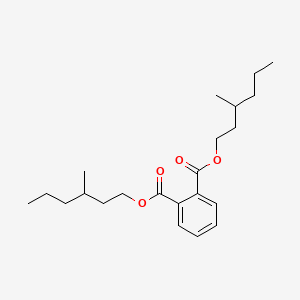
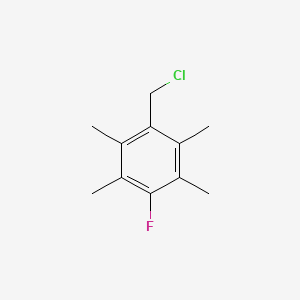
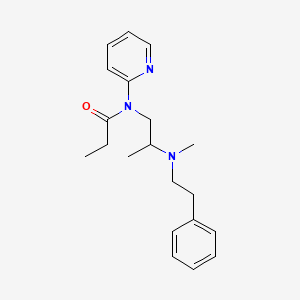
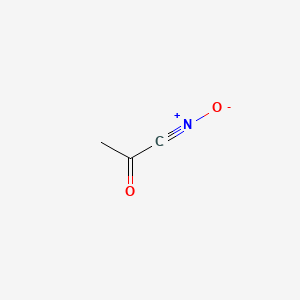
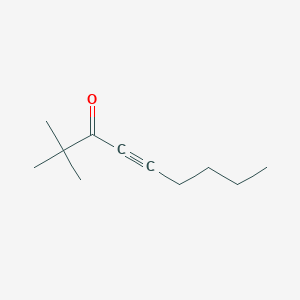
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
